1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene is an organic compound characterized by the presence of an aminooxy group attached to a propynyl chain, which is further connected to a fluorobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with a propynyl group containing an aminooxy moiety. One common method involves the use of oxime ligation, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxime ligation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of protective groups and catalysts can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules for imaging and tracking purposes.
Medicine: Potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, facilitating the modification of proteins and other biomolecules . This interaction can inhibit the activity of enzymes such as ornithine decarboxylase, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Aminooxy-1-propanamine: A potent inhibitor of ornithine decarboxylase.
1-Aminooxy-3-aminopropane: Used in the inhibition of pyridoxal phosphate-dependent enzymes.
3-(Aminooxy)-1-propanethiol: Known for its reactivity and use in bioconjugation.
Uniqueness: 1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene stands out due to its unique combination of an aminooxy group and a fluorobenzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and modifications.
Eigenschaften
Molekularformel |
C9H8FNO |
---|---|
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
O-[3-(4-fluorophenyl)prop-2-ynyl]hydroxylamine |
InChI |
InChI=1S/C9H8FNO/c10-9-5-3-8(4-6-9)2-1-7-12-11/h3-6H,7,11H2 |
InChI-Schlüssel |
IUISSBCOUSBNTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CCON)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.